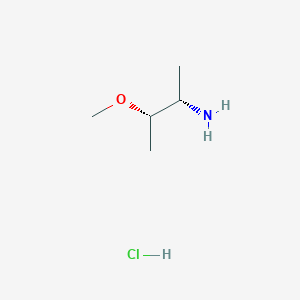
3-cyclopropyl-4-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopropyl-4-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as CP-945,598, is a chemical compound that has been studied for its potential pharmacological applications. This compound belongs to the class of triazolones and has been found to possess a unique mechanism of action that makes it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-cyclopropyl-4-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves the modulation of the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. 3-cyclopropyl-4-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has been found to inhibit the activity of COX-2, thereby reducing the production of these mediators and resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
3-cyclopropyl-4-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has been found to have a number of biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of inflammatory mediators such as prostaglandins, and the modulation of pain signaling pathways. These effects make it a promising candidate for the development of new drugs for the treatment of various conditions such as inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-cyclopropyl-4-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a valuable tool for studying the mechanisms of inflammation and pain. However, one limitation of 3-cyclopropyl-4-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-cyclopropyl-4-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. One area of interest is the development of new drugs based on the structure of 3-cyclopropyl-4-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one that possess improved pharmacokinetic properties and increased potency. Another area of interest is the exploration of the potential applications of 3-cyclopropyl-4-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one in the treatment of other conditions such as anxiety and depression, which may be related to its effects on pain signaling pathways. Additionally, further research is needed to fully elucidate the mechanism of action of 3-cyclopropyl-4-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one and to better understand its potential therapeutic applications.
In conclusion, 3-cyclopropyl-4-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a promising compound that has been studied for its potential pharmacological applications in the treatment of various conditions such as inflammation and pain. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of 3-cyclopropyl-4-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves the reaction of 3-cyclopropyl-4-methyl-1H-1,2,4-triazol-5-one with 2-bromo-1-propanone in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain 3-cyclopropyl-4-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one in high yield and purity.
Aplicaciones Científicas De Investigación
3-cyclopropyl-4-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has been studied for its potential applications in the treatment of various diseases such as inflammation, pain, and anxiety. It has been found to possess potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of these conditions.
Propiedades
IUPAC Name |
5-cyclopropyl-4-methyl-2-(2-oxopropyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6(13)5-12-9(14)11(2)8(10-12)7-3-4-7/h7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGLUBJGLXVKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)N(C(=N1)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-((2,5-Dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2429131.png)

![2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2429137.png)
![Tert-butyl 2-[(4-fluorophenyl)amino]propanoate](/img/structure/B2429138.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2429139.png)

![1-[4-[4-(2-Chlorophenyl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2429141.png)
